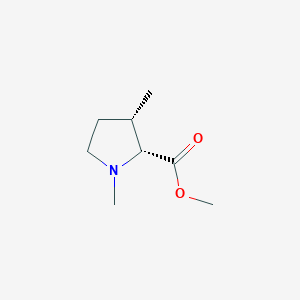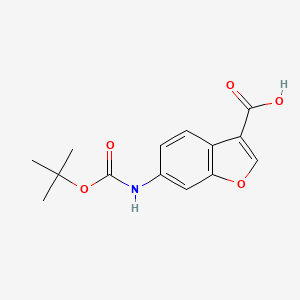
3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone derivatives with suitable aldehydes or ketones, followed by cyclization in the presence of acidic or basic catalysts. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone to its corresponding hydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other heterocyclic compounds with potential biological and industrial applications.
科学的研究の応用
3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the specific substituents of 3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone.
Isoquinoline: An isomeric form with the nitrogen atom in a different position.
Quinolinone Derivatives: Compounds with various substituents on the quinoline ring, exhibiting different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the ethyl and methyl groups contribute to its stability and overall molecular properties.
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
3-(dimethylamino)-1-ethyl-6-methylquinolin-2-one |
InChI |
InChI=1S/C14H18N2O/c1-5-16-12-7-6-10(2)8-11(12)9-13(14(16)17)15(3)4/h6-9H,5H2,1-4H3 |
InChIキー |
YGXLOIWBZURRDG-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C)C=C(C1=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)

![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)


![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

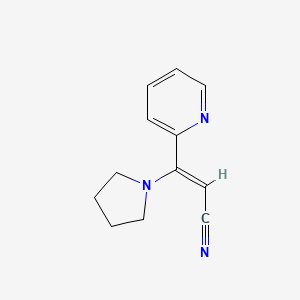
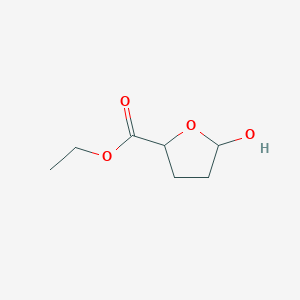
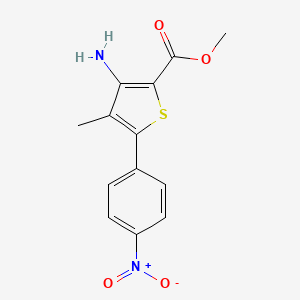
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
